INCB059872 Target Validation in Solid Tumors: An In-Depth Technical Guide
INCB059872 Target Validation in Solid Tumors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB059872 is a potent and selective, orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation through the demethylation of histone and non-histone proteins.[2] Overexpressed in a variety of solid tumors, including small cell lung cancer (SCLC), Ewing sarcoma, and neuroendocrine neoplasms, LSD1 has emerged as a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the target validation of INCB059872 in solid tumors, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Introduction to LSD1: The Target of INCB059872
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2] The catalytic activity of LSD1 is dependent on its FAD cofactor.[2] By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Its activity is complex and context-dependent; it can act as both a transcriptional co-repressor and co-activator.[4]
LSD1's role as a co-repressor is often mediated through its association with the CoREST complex, leading to the demethylation of H3K4me2 at gene promoters and subsequent gene silencing.[4] Conversely, it can function as a co-activator by demethylating H3K9me2, an association often observed with nuclear hormone receptors like the androgen receptor.[5] Beyond histones, LSD1 can also demethylate non-histone proteins such as p53, thereby modulating their function.[5]
The overexpression of LSD1 is a frequent event in a multitude of solid tumors and is often correlated with poor prognosis and aggressive disease phenotypes.[6] Its role in maintaining a stem-cell-like state in cancer cells further underscores its significance as a therapeutic target.[6]
INCB059872: Mechanism of Action
INCB059872 is an orally available, irreversible inhibitor of LSD1.[1] It exerts its inhibitory effect by forming a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of LSD1.[7] This irreversible binding leads to the inhibition of LSD1's demethylase function, resulting in an accumulation of H3K4 and H3K9 methylation at target gene loci.[1] This, in turn, can lead to the re-expression of tumor suppressor genes and the suppression of oncogenic pathways, ultimately inhibiting cancer cell growth and proliferation.[1]
Preclinical Validation of INCB059872 in Solid Tumors
The antitumor activity of INCB059872 has been evaluated in various preclinical models of solid tumors, most notably in small cell lung cancer and Ewing sarcoma.
Small Cell Lung Cancer (SCLC)
In preclinical SCLC models, INCB059872 has demonstrated potent anti-proliferative activity.
Table 1: In Vitro Activity of INCB059872 in SCLC Cell Lines [7]
| Cell Line | EC50 (nM) |
| NCI-H526 | 47 - 377 |
| NCI-H1417 | 47 - 377 |
| Various Panel | 47 - 377 |
In vivo studies using SCLC xenograft models have further confirmed the antitumor efficacy of INCB059872. Oral administration of INCB059872 resulted in significant tumor growth inhibition in both NCI-H526 and NCI-H1417 xenograft models.[7] A notable pharmacodynamic biomarker of LSD1 inhibition in these models was the marked reduction in serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP).[7]
Ewing Sarcoma
INCB059872 has also been investigated in preclinical models of Ewing sarcoma, a pediatric bone and soft tissue cancer. While it did not significantly alter the proliferation of the A673 Ewing sarcoma cell line in vitro, it did inhibit oncogenic transformation in colony formation assays.[8]
Table 2: In Vivo Activity of INCB059872 in Ewing Sarcoma Xenograft Models [8]
| Xenograft Model | Dosing | Outcome |
| Human Ewing Sarcoma Xenografts | 1.5 mg/kg, once daily for two weeks | Well-tolerated |
Oral administration of INCB059872 at well-tolerated doses led to significant tumor growth inhibition in A673 and SK-ES Ewing sarcoma xenografts, as well as in a subset of patient-derived xenograft (PDX) models.[8] Mechanistically, the effects of INCB059872 in Ewing sarcoma are thought to be mediated through the modulation of the EWS/FLI-NKX2.2 signaling axis.[8]
Clinical Development of INCB059872 in Solid Tumors
INCB059872 has been evaluated in several clinical trials involving patients with advanced solid tumors.
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NCT02712905: A Phase 1/2, open-label, dose-escalation and dose-expansion study of INCB059872 in subjects with advanced malignancies, including solid tumors.[6] This trial was terminated for strategic business decisions.[2]
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NCT02959437: A study evaluating INCB059872 in combination with pembrolizumab and epacadostat in subjects with advanced solid tumors.[2] This trial was also terminated by the sponsor.[2]
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NCT03514407: A Phase 1b open-label study to evaluate the safety, tolerability, and preliminary antitumor activity of INCB059872 in participants with relapsed or refractory Ewing sarcoma.[9] This study was terminated due to recruitment issues.[10]
While these trials were terminated before completion, they indicate the clinical interest in targeting LSD1 with INCB059872 in a range of solid tumors.
Signaling Pathways and Experimental Workflows
LSD1 Signaling in Solid Tumors
The role of LSD1 in solid tumors is multifaceted and involves the regulation of key oncogenic signaling pathways.
Experimental Workflow for Target Validation
Validating the engagement and downstream effects of an LSD1 inhibitor like INCB059872 involves a series of in vitro and in vivo experiments.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol Outline:
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Cell Culture and Treatment:
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Culture solid tumor cells (e.g., SCLC or Ewing sarcoma cell lines) to near confluency.
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Harvest cells and resuspend in culture medium.
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Treat cells with INCB059872 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
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Thermal Challenge:
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
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Cell Lysis and Fractionation:
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Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
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Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) at 4°C.
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Protein Quantification:
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Collect the supernatant containing the soluble proteins.
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Quantify the amount of soluble LSD1 protein in each sample using Western blotting or an ELISA-based method.
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Data Analysis:
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Generate a melting curve by plotting the percentage of soluble LSD1 against the temperature for both vehicle- and INCB059872-treated samples.
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A shift in the melting curve to a higher temperature in the presence of INCB059872 indicates target engagement and stabilization.
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Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where LSD1 is bound and to assess the changes in histone methylation marks upon treatment with INCB059872.
Protocol Outline:
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Cell Culture and Cross-linking:
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Culture solid tumor cells and treat with INCB059872 or vehicle.
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Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
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Quench the cross-linking reaction with glycine.
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Chromatin Preparation:
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Lyse the cells and isolate the nuclei.
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Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
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Immunoprecipitation:
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Incubate the sheared chromatin with an antibody specific for LSD1 or a specific histone methylation mark (e.g., H3K4me2 or H3K9me2).
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Capture the antibody-chromatin complexes using protein A/G magnetic beads.
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Wash the beads to remove non-specifically bound chromatin.
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DNA Purification:
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Elute the chromatin from the beads and reverse the cross-links by heating.
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Treat with RNase A and proteinase K to remove RNA and protein.
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Purify the DNA using a DNA purification kit.
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Library Preparation and Sequencing:
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Prepare a DNA library from the purified ChIP DNA and a corresponding input control DNA.
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Perform high-throughput sequencing of the libraries.
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Data Analysis:
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Align the sequencing reads to a reference genome.
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Identify regions of enrichment (peaks) for LSD1 binding or specific histone marks.
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Compare the peak profiles between INCB059872- and vehicle-treated samples to identify changes in LSD1 occupancy and histone methylation patterns.
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Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique used to quantify the expression and modification of hundreds of proteins simultaneously, providing a snapshot of the cellular signaling network.
Protocol Outline:
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Lysate Preparation:
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Treat solid tumor cells with various concentrations of INCB059872 for different durations.
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Lyse the cells using a specialized RPPA lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
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Determine the protein concentration of each lysate.
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Array Printing:
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Serially dilute the protein lysates.
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Print the diluted lysates onto nitrocellulose-coated glass slides using a robotic arrayer, creating a micro-array where each spot represents a specific sample dilution.
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Immunostaining:
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Incubate each array (slide) with a specific primary antibody against a protein of interest (e.g., total or phosphorylated forms of proteins in key signaling pathways).
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Wash the slides and incubate with a labeled secondary antibody.
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Use a signal amplification system to enhance detection.
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Signal Quantification and Data Analysis:
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Scan the slides using a specialized scanner to detect the signal intensity of each spot.
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Normalize the signal intensities to the total protein amount for each spot.
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Analyze the data to identify changes in protein expression and phosphorylation in response to INCB059872 treatment, revealing the impact on cellular signaling pathways.
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Conclusion
The validation of INCB059872 as a targeted inhibitor of LSD1 in solid tumors is supported by a robust body of preclinical evidence. Its mechanism of action, involving the irreversible inhibition of LSD1's demethylase activity, leads to the modulation of key oncogenic signaling pathways and subsequent tumor growth inhibition in various solid tumor models. While clinical development has faced challenges, the strong preclinical rationale continues to support the exploration of LSD1 inhibition as a therapeutic strategy in solid tumors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of LSD1 inhibitors in oncology research and drug development.
References
- 1. Facebook [cancer.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/48925 [onderzoekmetmensen.nl]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Ewing Sarcoma Meets Epigenetics, Immunology and Nanomedicine: Moving Forward into Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
